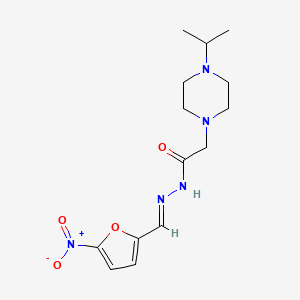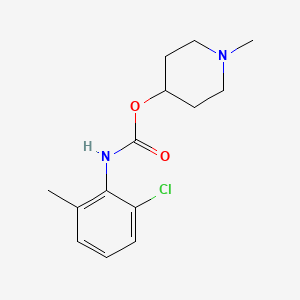
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester is a chemical compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester typically involves the esterification of carbanilic acid derivatives with N-methyl-4-piperidinol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are crucial for optimizing the production process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to ensure consistency and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbanilic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Applications De Recherche Scientifique
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is essential for elucidating its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbanilic acid derivatives, such as:
- Carbanilic acid, p-chloro-, ethyl ester
- Carbanilic acid, p-chloro-, methyl ester
- Carbanilic acid, m-hydroxy-, methyl ester
Uniqueness
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester stands out due to its specific structural features, such as the presence of the 2-chloro-6-methyl group and the N-methyl-4-piperidinyl ester moiety. These unique characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
33531-34-9 |
|---|---|
Formule moléculaire |
C14H19ClN2O2 |
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-10-4-3-5-12(15)13(10)16-14(18)19-11-6-8-17(2)9-7-11/h3-5,11H,6-9H2,1-2H3,(H,16,18) |
Clé InChI |
GLYGDCUZVIJKRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


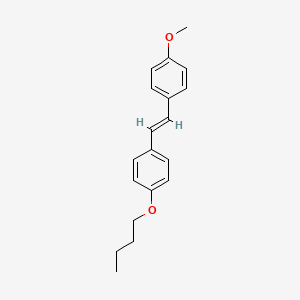
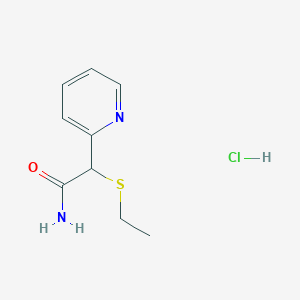

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
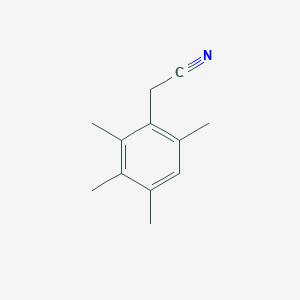

![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
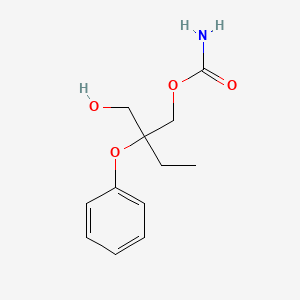

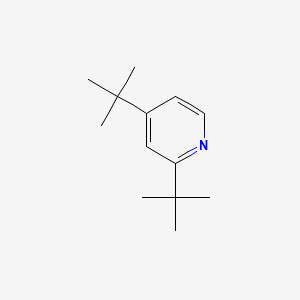
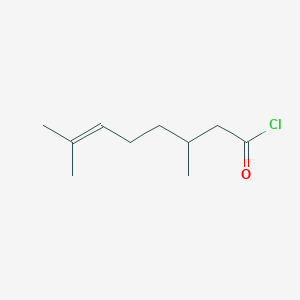
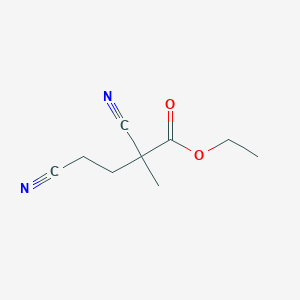
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
